molecular formula C15H19N3O3S3 B2841652 N-(4-methylthiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105235-38-8

N-(4-methylthiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2841652
CAS No.: 1105235-38-8
M. Wt: 385.52
InChI Key: XPCAPASTMRLPEY-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylthiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: Starting from a suitable precursor, such as 4-methylthiazole, through cyclization reactions.

    Introduction of the thiophene ring: This can be achieved by sulfonylation reactions using thiophene-2-sulfonyl chloride.

    Formation of the piperidine ring: This step might involve the use of piperidine derivatives and subsequent acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylthiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole or thiophene rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the synthesis of advanced materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methylthiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylthiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide: can be compared with other acetamide derivatives or compounds containing thiazole, thiophene, and piperidine rings.

    Thiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Thiophene derivatives: Often used in organic electronics and as intermediates in pharmaceutical synthesis.

    Piperidine derivatives: Commonly found in many natural products and pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S3/c1-11-10-23-15(16-11)17-13(19)9-12-5-2-3-7-18(12)24(20,21)14-6-4-8-22-14/h4,6,8,10,12H,2-3,5,7,9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCAPASTMRLPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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